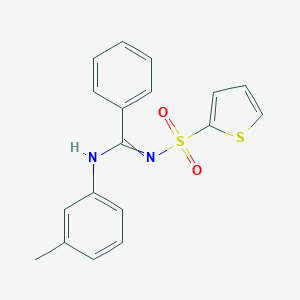
4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide has biochemical and physiological effects on cells and tissues. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. Additionally, the compound has been found to reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce the accumulation of amyloid-beta in the brain. This makes it a valuable tool for studying the mechanisms of cancer and neurodegenerative diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide. One direction is to further investigate its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, future studies may focus on synthesizing and testing analogs of this compound to identify more potent and selective inhibitors of cancer cell growth and neurodegenerative disease progression.
Synthesemethoden
The synthesis of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide involves the reaction of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide with 4-fluorobenzylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield of the final product is dependent on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. The compound has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a tool in chemical biology research.
Eigenschaften
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO3S/c19-15-5-3-14(4-6-15)18(22)21(17-9-10-25(23,24)12-17)11-13-1-7-16(20)8-2-13/h1-8,17H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCMKYSDQZTHOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-Ethylpropyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B385518.png)

![N-[(isopropylamino)(phenyl)methylene]-2-thiophenesulfonamide](/img/structure/B385524.png)
![N'-(benzenesulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B385526.png)

![N-{3-[(2-fluorophenyl)(4-morpholinyl)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B385528.png)
![2-[(4-allylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B385529.png)
![3-[(difluoromethyl)sulfanyl]-4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B385530.png)

![2-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine](/img/structure/B385534.png)
![N-(1,2-dimethylpropyl)-N-[4-(trifluoromethyl)benzyl]amine](/img/structure/B385536.png)
![1-[2-(4-Bromophenoxy)ethoxy]-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B385537.png)